(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
Description
This compound is a structurally complex amino acid derivative designed for applications in peptide synthesis and medicinal chemistry. Its core structure features:
- Fmoc Protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the N-terminus, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
- Hexanoic Acid Backbone: A six-carbon chain terminating in a carboxylic acid, providing flexibility for coupling in peptide chains.
- Modified Guanidino Side Chain: At the sixth carbon, a 3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino group replaces the typical guanidine moiety of arginine. This modification introduces steric bulk and lipophilicity, likely enhancing stability or target-binding specificity .
The sulfonyl-dihydrobenzofuran moiety is notable for its electron-withdrawing and aromatic properties, which may improve metabolic stability or modulate interactions with enzymes such as protein arginine methyltransferases (PRMTs) .
Properties
Molecular Formula |
C36H44N4O7S |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42) |
InChI Key |
VNGKBRQOVBZBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles under basic conditions.
Major Products
The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Comparative Insights
Compared to Nω-sulfonylated arginine derivatives (), the addition of the 3-methyl group and pentamethyl-dihydrobenzofuran may enhance binding affinity or selectivity due to increased hydrophobicity and steric effects.
For example, (R)-N-Fmoc-α-methylvaline () is used to enforce specific peptide conformations, suggesting similar applications for the target compound .
Hazard Profiles :
- Like other Fmoc-protected compounds (Evidences 4, 9, 13), the target compound likely poses risks of acute toxicity (oral, dermal) and irritation, though specific data are unavailable. Its sulfonyl group may introduce additional reactivity .
Synthetic Challenges: The sulfonylation of the guanidino group and introduction of the dihydrobenzofuran ring require specialized reagents (e.g., 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride) and anhydrous conditions, as described in ’s synthesis of PRMT inhibitors .
Biological Activity
The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid, also known by its CAS number 198544-94-4, is a complex organic molecule with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 624.77 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a guanidino moiety that may influence its biological interactions.
The mechanism of action for (R)-2 involves interactions with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances lipophilicity, allowing for better membrane permeability and potential binding to hydrophobic pockets of target proteins. The guanidino group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of various enzymes or receptors involved in biological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : Studies have shown that (R)-2 can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit proteases and kinases, which are crucial in cancer progression and other diseases.
- Receptor Binding : The compound has displayed affinity for several receptor types, including G-protein coupled receptors (GPCRs). This interaction can lead to downstream signaling effects that may alter cell behavior.
- Antimicrobial Properties : Preliminary studies suggest that certain derivatives of this compound may exhibit antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Some analogs have been investigated for their potential neuroprotective properties, indicating a role in the treatment of neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of serine proteases, (R)-2 was found to have an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential therapeutic applications in conditions where serine proteases are dysregulated.
Case Study 2: Receptor Interaction
A receptor binding assay demonstrated that (R)-2 binds selectively to the D2 dopamine receptor subtype with a Ki value in the low nanomolar range. This finding supports further investigation into its use in treating disorders related to dopamine signaling.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 198544-94-4 |
| Molecular Formula | C41H40N2O4 |
| Molecular Weight | 624.77 g/mol |
| Biological Activities | Enzyme inhibition, receptor binding, antimicrobial properties |
| Potential Applications | Cancer therapy, neuroprotection |
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis workflows?
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), enabling sequential peptide elongation. The bulky pentamethyl dihydrobenzofuran-sulfonylguanidino sidechain may require optimized coupling conditions to mitigate steric hindrance, as seen in structurally similar Fmoc-protected amino acids .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on GHS classifications for analogous Fmoc derivatives:
- Acute toxicity (H302) : Avoid ingestion; use gloves and lab coats.
- Skin/eye irritation (H315/H319) : Employ fume hoods and safety goggles.
- Respiratory irritation (H335) : Ensure local exhaust ventilation to limit aerosol exposure .
Recommended PPE: Nitrile gloves, face shields, and respirators with organic vapor cartridges.
Q. Which analytical methods are suitable for characterizing purity and structural integrity?
- HPLC-MS : Monitor purity and detect side products (e.g., incomplete deprotection).
- NMR spectroscopy : Confirm regiochemistry of the sulfonylguanidino group (e.g., , , and NMR for fluorine-containing analogs) .
- FT-IR : Track carbonyl stretching vibrations (e.g., Fmoc C=O at ~1700 cm) .
Advanced Research Questions
Q. How can synthetic yields be improved for this sterically hindered compound?
- Microwave-assisted synthesis : Reduces reaction times and improves efficiency (e.g., 20–30% yield increase observed in similar Fmoc-amino acids under microwave irradiation) .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or NMP) to enhance solubility of the bulky sulfonylguanidino moiety.
- Coupling reagents : Employ HATU or PyBOP instead of HOBt/DCC to minimize racemization .
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines) across studies. For example, guanidino-modified compounds exhibit pH-dependent binding to trypsin-like proteases .
- Purity validation : Use orthogonal methods (HPLC, NMR) to rule out batch-to-batch variability. Impurities ≤2% are critical for reproducible IC values .
- Structure-activity relationship (SAR) studies : Systematically modify the sulfonyl-dihydrobenzofuran moiety to isolate contributions to target affinity (see analog comparisons in Table 1) .
Table 1 : Structural analogs and their reported biological activities
| Compound Modification | Target Affinity (IC) | Key Reference |
|---|---|---|
| Phenylthio substitution () | 5.2 µM (Trypsin inhibition) | |
| Halodifluoromethyl groups () | 12.8 µM (p53 stabilization) |
Q. What strategies mitigate instability of the sulfonylguanidino group under acidic conditions?
- Protecting group selection : Use acid-labile tert-butoxycarbonyl (Boc) for temporary protection during synthesis.
- Buffered deprotection : Employ 20% TFA in DCM with scavengers (e.g., triisopropylsilane) to minimize side reactions .
- Real-time monitoring : Use inline UV spectroscopy (254 nm) to detect premature cleavage during SPPS .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding poses with trypsin-like proteases, focusing on hydrogen bonding between the guanidino group and catalytic aspartate residues.
- MD simulations (GROMACS) : Assess conformational stability of the dihydrobenzofuran-sulfonyl moiety in aqueous vs. lipid bilayer environments .
- QSAR models : Correlate logP values of substituents with membrane permeability (e.g., +2.1 logP for the pentamethyl-dihydrobenzofuran group enhances blood-brain barrier penetration) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
